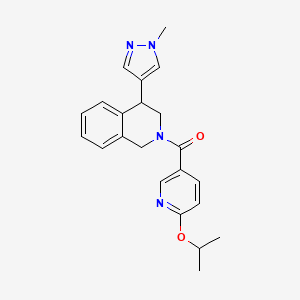
(6-isopropoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(6-isopropoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (6-isopropoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H22N4O, with a molecular weight of approximately 318.41 g/mol. The structure features a pyridine ring, a pyrazole moiety, and an isoquinoline derivative, which are known to contribute to various biological activities.
Anticancer Properties
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For example, derivatives containing the pyrazole group have been shown to inhibit tumor growth through various mechanisms:
- Inhibition of PI3K/AKT/mTOR Pathway : Research has demonstrated that certain pyrazole derivatives can effectively suppress tumor proliferation by targeting this critical signaling pathway involved in cell growth and survival .
- Xenograft Models : In vivo studies using mouse xenograft models have shown promising results, where compounds with similar structures significantly reduced tumor size at low doses .
Neuroprotective Effects
Compounds with isoquinoline structures are often investigated for neuroprotective effects. The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
- Cognitive Function Improvement : Some studies suggest that isoquinoline derivatives can enhance cognitive functions in animal models by improving synaptic plasticity .
Study 1: Antitumor Activity
A study evaluated the effectiveness of a related compound in inhibiting the growth of various cancer cell lines. The results indicated that the compound showed a dose-dependent reduction in cell viability, particularly in breast cancer cells, suggesting potential therapeutic applications .
Study 2: Neuroprotection
In another investigation, a related isoquinoline derivative was tested for its neuroprotective properties in a model of Alzheimer's disease. The findings revealed that treatment with the compound led to decreased levels of amyloid-beta plaques and improved cognitive performance in treated animals .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Model/System | Outcome |
|---|---|---|---|
| Anticancer | PI3K/AKT/mTOR inhibition | Mouse xenograft | Significant tumor size reduction |
| Neuroprotection | Modulation of neurotransmitters | Alzheimer's model | Decreased amyloid-beta levels |
| Cognitive enhancement | Improvement in synaptic plasticity | Animal behavioral tests | Enhanced learning and memory |
Eigenschaften
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(6-propan-2-yloxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15(2)28-21-9-8-16(10-23-21)22(27)26-13-17-6-4-5-7-19(17)20(14-26)18-11-24-25(3)12-18/h4-12,15,20H,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMTVLFDIVYEAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














